Acid Yellow 4R

Beschreibung

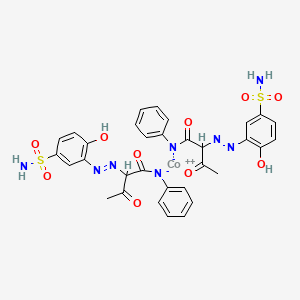

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCTYTBNPHIM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30CoN8O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Research Applications of Acid Yellow 4R

Abstract: This technical guide provides a comprehensive analysis of the chemical and physical properties of the acid dye commonly referred to as Acid Yellow 4R. Recognizing the nomenclatural ambiguity in commercial and research settings, this document places a primary focus on C.I. Acid Yellow 219, the most frequently designated compound for this name, while also acknowledging other associated identities. We delve into the dye's molecular structure, spectral characteristics, solubility, and stability, grounding these properties in the context of practical research applications. Detailed methodologies for its use as a biological stain are provided, underpinned by an explanation of the causal mechanisms of interaction. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, application-oriented understanding of Acid Yellow 4R for laboratory use.

Introduction and Nomenclature

Acid dyes are a class of water-soluble, anionic dyes that are applied to substrates such as silk, wool, nylon, and modified acrylic fibers from an acidic dyebath. The term "Acid Yellow 4R" is a common trade name that can, unfortunately, refer to several distinct chemical entities, leading to potential inconsistencies in research and application. It is crucial for scientific integrity to clarify this ambiguity. While most frequently associated with C.I. Acid Yellow 219 (CAS No. 71819-57-3) , the name has also been linked to C.I. Acid Yellow 151 (CAS No. 12715-61-6) and C.I. Acid Yellow 199.[1][2][3][4] This guide will proceed with the technical details of C.I. Acid Yellow 219 as the primary subject, given its prevalent association.

C.I. Acid Yellow 219 is a disazo dye, meaning its molecular structure contains two azo groups (-N=N-).[5] This chromophore is primarily responsible for the dye's characteristic yellow color. The presence of a sodium sulfonate group (-SO₃Na) renders the molecule anionic and confers its solubility in water, a defining feature of acid dyes.[5]

Table 1: Chemical Identifiers for Acid Yellow 4R (as C.I. Acid Yellow 219)

| Identifier | Value | Source |

|---|---|---|

| Common Name | Acid Yellow 4R | [1] |

| C.I. Name | Acid Yellow 219 | [1][5] |

| CAS Number | 71819-57-3 | [1][5] |

| Molecular Formula | C₂₀H₁₇N₄NaO₅S | [1][5] |

| Molecular Structure | Double Azo Class |[5] |

Core Chemical and Physical Properties

The utility of Acid Yellow 4R in a research context is dictated by its fundamental physical and chemical properties. These characteristics influence everything from solution preparation to the mechanism of action in staining protocols.

Table 2: Summary of Physical and Chemical Properties (C.I. Acid Yellow 219)

| Property | Value/Description | Source(s) |

|---|---|---|

| Molecular Weight | 448.42 g/mol | [1][5] |

| Appearance | Orange to brilliant yellow powder | [1][2] |

| Solubility | Soluble in water. A 1980 study noted a solubility of 50 g/L at 80 °C. | [2] |

| Behavior in Acid | In strong sulfuric acid, it appears yellow; dilution yields a light yellow solution. | [2] |

| Behavior in Base | In concentrated sodium hydroxide, it is yellow; dilution results in a light yellow solution. | [2] |

| Moisture Content | ≤ 5% (Typical commercial specification) | [1] |

| Insolubles | ≤ 1% (Typical commercial specification) |[1] |

Solubility and Solution Preparation

The sulfonate group is key to the dye's utility, enabling the preparation of aqueous stock solutions. For most non-quantitative staining applications, dissolving the dye in deionized water to a concentration of 0.1% to 1.0% (w/v) is standard practice. For quantitative spectrophotometric analysis, precise stock solutions (e.g., 1 mM) should be prepared gravimetrically. Due to the potential for microbial growth in dye solutions, stocks should be freshly prepared or refrigerated for short-term storage.

Chemical Stability

As an azo dye, Acid Yellow 4R's stability is a critical consideration. The azo bond is generally stable under typical laboratory conditions but can be susceptible to cleavage by reducing agents.[6] This reductive cleavage breaks the chromophore and results in a loss of color, a principle sometimes exploited in decolorization studies.[7] The dye's stability is also influenced by pH and temperature, which can affect both the color and the degradation rate of the molecule over time.[8] Researchers should be aware that prolonged exposure to high temperatures or extreme pH can lead to degradation.[8]

Spectral Properties

The interaction of Acid Yellow 4R with electromagnetic radiation is the basis for its color and its potential use in quantitative assays. The key spectral properties are its absorption maximum (λmax) and its molar absorptivity (ε).

Table 3: Representative Spectral Properties for an Acid Azo Dye (Illustrative)

| Property | Symbol | Illustrative Value | Unit |

|---|---|---|---|

| Maximum Absorption Wavelength | λmax | ~400 - 450 | nm |

| Molar Absorptivity at λmax | εmax | ~20,000 - 30,000 | M⁻¹cm⁻¹ |

| Appearance in Solution | - | Light Yellow | - |

Protocol 3.1: Determination of Maximum Absorption Wavelength (λmax)

-

Prepare a Stock Solution: Accurately prepare a 1 mM stock solution of Acid Yellow 4R in deionized water.

-

Prepare a Dilute Solution: Create a dilute solution (e.g., 10 µM) from the stock solution using a suitable buffer (e.g., PBS, pH 7.4). The final absorbance should ideally be in the range of 0.5 - 1.0 AU for accuracy.

-

Instrument Setup: Use a calibrated UV-Visible spectrophotometer. Use the same buffer as the solvent for the blank reference.

-

Spectral Scan: Scan the absorbance of the dilute solution across a wavelength range of at least 300-600 nm.

-

Identify λmax: The wavelength at which the highest absorbance peak in the visible region occurs is the λmax. This value is fundamental for all subsequent quantitative work using the Beer-Lambert law.

Research Applications & Methodologies

The primary application of Acid Yellow 4R is as a dye, historically for textiles like wool and silk.[5] This property is directly translatable to biological research, where it can be used as a non-specific protein stain for visualizing bands in protein electrophoresis gels or for histological staining of protein-rich structures.

Mechanism of Staining

The principle of acid dyeing relies on electrostatic interaction. Proteins are amphoteric molecules, possessing both acidic (e.g., aspartic acid, glutamic acid) and basic (e.g., lysine, arginine, histidine) amino acid residues. In an acidic solution (pH below the isoelectric point of the protein), the amine groups (-NH₂) of the protein become protonated, acquiring a positive charge (-NH₃⁺). The anionic Acid Yellow 4R dye (Dye-SO₃⁻) then binds to these positively charged sites via ionic bonds, effectively staining the protein.

Protocol 4.2: General Protein Staining for SDS-PAGE Gels

This protocol provides a general workflow for using Acid Yellow 4R as a reversible, though less sensitive, alternative to Coomassie Brilliant Blue.

-

Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes. This step precipitates the proteins within the gel matrix, preventing their diffusion.

-

Washing: Briefly rinse the gel with deionized water to remove the fixing solution.

-

Staining: Immerse the gel in a 0.1% (w/v) Acid Yellow 4R solution in 10% acetic acid. Agitate gently for 1-2 hours at room temperature.

-

Destaining: Transfer the gel to a destaining solution (e.g., 10% acetic acid). Agitate gently. The background of the gel will lose its color while the dye bound to the protein bands will remain. Change the destain solution periodically until the protein bands are clearly visible against a clear background.

-

Visualization & Documentation: Image the gel using a standard gel documentation system with white light transillumination.

Quality Control and Safety

For reproducible scientific results, the quality of the reagents is paramount.

-

Identity Verification: Before use, it is advisable to run a quick UV-Vis spectrum (as per Protocol 3.1) to confirm the λmax. This can help identify potentially mislabeled or incorrect dye batches.

-

Purity: Commercial dye preparations often contain isomeric impurities or synthesis byproducts. The presence of significant insoluble material upon dissolution is an indicator of poor quality.[1]

Safety and Handling

While specific toxicology data for C.I. Acid Yellow 219 is limited in the available literature, general precautions for handling acid dyes should be observed. Based on safety data for similar compounds, Acid Yellow 4R may cause serious eye irritation and may be harmful to aquatic life.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

Conclusion

Acid Yellow 4R, primarily identified as C.I. Acid Yellow 219, is a water-soluble disazo dye with established utility in industrial dyeing and clear potential for research applications, particularly as a protein stain. Its functionality is derived from its anionic nature, which facilitates strong ionic interactions with protonated substrates in acidic conditions. A thorough understanding of its chemical, physical, and spectral properties is essential for its effective and safe use in the laboratory. Researchers are strongly encouraged to perform in-house validation, such as spectrophotometric analysis, to ensure the identity and quality of their dye stock, thereby ensuring the reliability and reproducibility of their experimental results.

References

- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Acid Yellow 4R.

- ChemicalBook. (2025). Acid Yellow 4R | 12715-61-6.

- ECHEMI. (n.d.). Buy Acid Yellow 4R Different Grade from Amitychem.

- World dye variety. (2012, May 23). Acid Yellow 199.

- World dye variety. (2012, May 23). Acid Yellow 219.

- MDPI. (2025, September 23). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan.

- Asra, R., et al. (2020). The Degradation Rates of Natural Dyes from Natural Resources: A Review. Asian Journal of Pharmaceutical Research and Development, 8(5).

- ResearchGate. (2024, September 19). What makes azo dyes more challenging to degrade compared to other dyes?

- ResearchGate. (2020, January 6). Biodegradation of Acid Yellow Using Laccase Produced by Bacillus sp. Strain TR and its In-Silico Modeling of the Dye Degradation System.

- ResearchGate. (2025, August 5). Absorption, excitationand fluorescence spectra of acid yellow 99 in aqueous solutions.

Sources

- 1. Acid Yellow 4R-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 2. Acid Yellow 4R | 12715-61-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajprd.com [ajprd.com]

- 9. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Acid Yellow 4R on Protein Fibers

Abstract

This technical guide provides a comprehensive examination of the molecular interactions governing the application of Acid Yellow 4R (C.I. Acid Yellow 219), a representative anionic dye, to protein-based fibers such as wool and silk. Moving beyond a superficial overview, this document elucidates the intricate interplay of electrostatic forces, pH modulation, and secondary intermolecular attractions that define the dyeing process. We will dissect the chemical principles of fiber activation, dye-fiber bond formation, and the critical process parameters that ensure a successful and durable coloration. This guide is intended for researchers, material scientists, and chemical development professionals seeking a deep, mechanistic understanding of acid dyeing chemistry.

Introduction: The Chemistry of Acid Dyes and Protein Fibers

Acid dyes are a class of water-soluble, anionic colorants primarily utilized for dyeing protein fibers (e.g., wool, silk) and synthetic polyamides (e.g., nylon).[1][2] The designation "acid" refers not to the inherent nature of the dye itself, but to the acidic conditions required for its effective application.[3] Acid Yellow 4R is a brilliant yellow monoazo dye belonging to this class, valued for its vibrant hue and good fastness properties on appropriate substrates.[4][5]

The efficacy of Acid Yellow 4R is intrinsically linked to the unique chemical structure of protein fibers. These fibers are complex biopolymers composed of amino acid chains. Critically, they are amphoteric, meaning they possess both basic amino groups (-NH₂) and acidic carboxyl groups (-COOH).[6][7] This dual functionality is the key to their interaction with acid dyes.

Chemical Identity of Key Components

A foundational understanding requires a look at the principal molecules involved.

-

Acid Yellow 4R (C.I. Acid Yellow 219): An anionic dye characterized by the presence of one or more sulfonate (-SO₃⁻) groups. These groups are strong acids and are ionized in solution, conferring a net negative charge to the dye molecule.[6][8] Its molecular formula is C₂₀H₁₇N₄NaO₅S.[9][10]

-

Protein Fibers (Wool/Silk): Composed of keratin (wool) or fibroin (silk), these proteins feature a polypeptide backbone with various amino acid side chains. The crucial sites for acid dyeing are the primary amine groups from lysine and arginine residues and the terminal amino groups of the polymer chains.[1][3]

The Core Mechanism: An Electrostatically Driven Process

The binding of Acid Yellow 4R to protein fibers is not a single event but a multi-stage process governed by thermodynamics and kinetics. The primary mechanism is the formation of an ionic bond, or salt linkage, between the dye anion and a cationic site on the fiber.[11][12] However, this crucial interaction can only occur under specific environmental conditions, with pH being the master variable.[13][14]

The Decisive Role of pH: Fiber Activation

In a neutral aqueous environment, the amino groups on protein fibers are largely non-ionized (-NH₂). Consequently, there is little to no electrostatic attraction for the anionic dye molecules, and in fact, repulsion may occur between the dye and the negatively charged carboxyl groups (-COO⁻).

The introduction of an acid (e.g., acetic acid or sulfuric acid) into the dyebath is the critical first step.[1][11] This lowers the solution's pH, increasing the concentration of hydrogen ions (H⁺). These protons react with the basic amino groups on the fiber in an acid-base reaction, converting them into their protonated, cationic form (-NH₃⁺).[6][8] This process is known as fiber activation.

The Causality: Lowering the pH creates positively charged "docking sites" on the fiber. The more acidic the solution, the greater the number of protonated amino groups, and thus, the stronger the potential attractive force for the dye.[3][13] This directly influences the rate and extent of dye uptake.

The Primary Bonding Interaction: Ionic Bond Formation

Once the fiber is activated, the dyeing process proceeds rapidly. The negatively charged sulfonate groups (-SO₃⁻) of the Acid Yellow 4R molecules are strongly attracted to the newly formed positively charged ammonium sites (-NH₃⁺) on the protein fiber.[1][13] This electrostatic attraction culminates in the formation of a stable ionic bond.

Dye-SO₃⁻ + H₃N⁺-Fiber ⇌ Dye-SO₃⁻···H₃N⁺-Fiber

This bond is the principal reason for the dye's fixation and contributes significantly to its wash fastness.[15]

Secondary Forces: Enhancing Affinity and Stability

While ionic bonding is the dominant force, the overall affinity and stability of the dye on the fiber are enhanced by weaker, short-range intermolecular forces.[16][17]

-

Hydrogen Bonds: These can form between electronegative atoms (like oxygen or nitrogen) on the dye molecule and hydrogen atoms on the fiber's peptide or hydroxyl groups.[18][19]

-

Van der Waals Forces: These are non-specific, transient attractions that occur between the large aromatic structures of the dye molecule and the hydrophobic regions of the protein fiber.[13][20] Though individually weak, their cumulative effect can be significant, particularly for larger, more complex acid dyes.[18]

Experimental Protocols for Mechanistic Analysis

To validate and quantify the interactions described, specific experimental protocols are employed. These methodologies are designed to be self-validating by incorporating controls and precise measurements.

Protocol: Spectrophotometric Analysis of Dye-Fiber Binding

This protocol quantifies dye uptake by measuring the change in dye concentration in the solution over time. The binding of a dye to a protein often results in a shift in the dye's maximum absorbance wavelength (λmax), a phenomenon that can also be studied.[21][22]

Objective: To determine the rate and equilibrium of Acid Yellow 4R exhaustion from a dyebath onto a wool substrate at a controlled pH.

Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of Acid Yellow 4R (e.g., 100 mg/L) in deionized water.

-

Create a series of dilutions (e.g., 0, 5, 10, 15, 20, 25 mg/L).

-

Measure the absorbance of each standard at the λmax of Acid Yellow 4R (typically determined by a wavelength scan) using a UV-Vis spectrophotometer.

-

Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve.

-

-

Dye Bath Preparation:

-

Prepare a dyebath containing a known initial concentration of Acid Yellow 4R (e.g., 20 mg/L).

-

Adjust the pH to the desired acidic level (e.g., pH 4.5) using a dilute solution of acetic acid.[14] Verify with a calibrated pH meter.

-

Prepare a control bath with no dye, but with the same pH, to be used as a blank.

-

-

Dyeing Procedure:

-

Introduce a pre-weighed, scoured wool swatch (e.g., 1 gram) into the dyebath. Maintain a constant liquor ratio (e.g., 40:1).

-

Place the dyeing vessel in a thermostatically controlled water bath set to the target temperature (e.g., 90°C).[11]

-

At regular time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), carefully extract a small aliquot (e.g., 1 mL) of the dyebath.

-

-

Analysis:

-

Allow the aliquots to cool to room temperature. If necessary, dilute them to fall within the range of the standard curve.

-

Measure the absorbance of each aliquot at the predetermined λmax.

-

Use the standard curve equation to calculate the concentration of dye remaining in the bath at each time point.

-

-

Calculation of Dye Exhaustion:

-

Calculate the percentage of dye exhaustion (%E) at each time point using the formula: %E = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time 't'.

-

Trustworthiness Check: The protocol is validated by the use of a standard curve for accurate concentration measurement and a control blank to zero the spectrophotometer, accounting for any potential background absorbance from the buffer or fiber extracts.

Quantitative Data & Process Parameters

The efficiency of the dyeing mechanism is highly sensitive to process variables. The following table summarizes typical parameters for achieving optimal results with acid dyes on protein fibers.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 4.0 - 6.0 | Primary Control Factor. This range ensures sufficient protonation of fiber amino groups (-NH₃⁺) for ionic bonding without causing significant hydrolytic damage to the fiber, which can occur at very low pH.[1][3] |

| Temperature | 85 - 100°C | Kinetic Driver. High temperatures increase fiber swelling, allowing dye molecules to penetrate the amorphous regions of the fiber structure. It also increases the kinetic energy of dye molecules, promoting migration and level dyeing.[8][13] |

| Electrolytes (e.g., NaCl) | 0 - 5% (owf) | Retarding/Leveling Agent. The electrolyte's anion (Cl⁻) competes with the dye anion (-SO₃⁻) for the cationic sites on the fiber, slowing the initial rapid strike of the dye and promoting more even, level coloration.[6][8] |

| Time | 30 - 60 min | Equilibrium Factor. Sufficient time at temperature is required for the dye to penetrate the fiber fully and for the system to reach equilibrium, maximizing dye exhaustion and fixation. |

owf: on weight of fiber

Conclusion

The mechanism of action of Acid Yellow 4R on protein fibers is a well-defined, multi-faceted process fundamentally driven by electrostatic attraction. The controlled application of an acidic environment is paramount, serving as the catalyst for activating the fiber by creating cationic binding sites. This enables the formation of strong ionic bonds with the anionic dye, which are further stabilized by secondary hydrogen bonds and Van der Waals forces. A thorough understanding of these core principles and the influence of process parameters like temperature and electrolytes is essential for researchers and professionals aiming to control, optimize, and innovate within the fields of material science and chemical application.

References

- Wild Woollys. (2024, October 29). How acid dyes work. Wild Woollys Guide.

- VieTextile. (2025, November 4).

- Skychem Group. (2026, February 19). Acid Dyes Explained for Nylon, Wool, and Silk.

- Textile Flowchart. (2021, June 12).

- Dalal Institute. Interaction Between Dyes and Fibers.

- Megha International. (2025, September 18). How Acid Dyes are Used in Wool and Silk Dyeing.

- Textile colour

- Textile Learner. (2021, September 11). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes.

- Dharma Trading Co. How Acid Dye Works.

- Sustainability Directory. (2025, December 13). Dye-Fiber Interactions.

- Hangzhou Tianya Industry Co., Ltd. What is the affinity of Acid Dyes for Silk & Wool for silk?.

- Textile Chemistry. (2015, February 27).

- ChemicalBook. (2025, December 31). Acid Yellow 4R | 12715-61-6.

- Textile Learner. (2013, February 13). Different Types and Roles of Chemical Bonds in Dyeing.

- Tiankun Chemical. Skyacido® Acid Yellow 4R.

- MACSEN. (2025, November 1). Understanding Acid Dyes: How They Transform Textile Dyeing and Other Industries.

- IOSR Journal. (2023, November 6). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers.

- GlobalSpec. Bonding of a Dye to Fiber.

- COLORKEM. China Acid Yellow 219 | 71819-57-3 Manufacturer and Supplier.

- COLORCOM LTD. Hot Sale High Purity Acid Yellow 219 Acid yellow 4R With Lower Price.

- Qingdao Sanhuan Colorchem CO.,LTD. Acid Yellow 4R-Acid Dyes.

- Waheed, A. A., & Gupta, P. D. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 287(1), 73–79.

- Thermo Fisher Scientific. Chemistry of Protein Assays.

- MDPI. (2021, July 22). Natural Dyeing of Cellulose and Protein Fibers with the Flower Extract of Spartium junceum L. Plant.

Sources

- 1. wildwoollys.com [wildwoollys.com]

- 2. amoghchemicals.in [amoghchemicals.in]

- 3. skychemi.com [skychemi.com]

- 4. Acid Yellow 4R | 12715-61-6 [chemicalbook.com]

- 5. Skyacido® Acid Yellow 4R - Buy acid dyes Yellow 4R for nylon, acid dyes Yellow 4R for silk, acid dyes for wool Yellow 4R Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 6. Acid and basic dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 8. textilelearner.net [textilelearner.net]

- 9. Hot Sale High Purity Acid Yellow 219 Acid yellow 4R With Lower Price, CasNo.71819-57-3 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 10. Acid Yellow 4R-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 11. dyesandpigments.com [dyesandpigments.com]

- 12. hztya.com [hztya.com]

- 13. vietextile.com [vietextile.com]

- 14. textilelearner.net [textilelearner.net]

- 15. globalspec.com [globalspec.com]

- 16. How Acid Dye Works [dharmatrading.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. dalalinstitute.com [dalalinstitute.com]

- 19. Textile Chemistry [drmsparmar.blogspot.com]

- 20. textilelearner.net [textilelearner.net]

- 21. researchgate.net [researchgate.net]

- 22. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]

Introduction: Navigating the Landscape of a Lesser-Known Azo Dye

An In-Depth Technical Guide to C.I. Acid Yellow 219 ("Acid Yellow 4R") for Research Applications

Disclaimer: The nomenclature surrounding "Acid Yellow 4R" can be ambiguous in commercial and chemical literature. This guide focuses on the compound most consistently identified as C.I. Acid Yellow 219, with the CAS number 71819-57-3 and molecular formula C₂₀H₁₇N₄NaO₅S. It is crucial for researchers to verify the identity of their specific material through analytical means. Furthermore, while this document provides a comprehensive overview of the chemical and physical properties of C.I. Acid Yellow 219, its application in life sciences and drug development is not well-documented in peer-reviewed literature. The protocols and potential applications described herein are based on established principles for azo dyes and are intended to serve as a foundational resource for researchers exploring the potential of this compound.

C.I. Acid Yellow 219 is a synthetic organic compound belonging to the double azo class of dyes.[1] Predominantly utilized in the textile industry for dyeing wool and polyamide fibers, its properties suggest potential for broader applications in research and development.[1][2] Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are the largest and most versatile class of synthetic dyes.[3] Their utility extends beyond coloration to fields such as medicinal chemistry and biomedical sciences, where they have been explored for applications in drug delivery, bioimaging, and as therapeutic agents.[4][5]

This guide provides a detailed technical overview of C.I. Acid Yellow 219 for a scientific audience. It covers its fundamental properties, synthesis, purification to a research-grade standard, and comprehensive analytical characterization. Recognizing the current gap in the literature, this document also explores potential, albeit hypothetical, research applications, grounding these possibilities in the well-established chemistry of azo compounds.

Physicochemical Properties of C.I. Acid Yellow 219

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a research setting. The following table summarizes the key characteristics of C.I. Acid Yellow 219.

| Property | Value | Source(s) |

| C.I. Name | Acid Yellow 219 | [1] |

| Synonyms | Acid Yellow 4R, Weak Acid Yellow 4R, Tectilon Yellow 4R | [1] |

| CAS Number | 71819-57-3 | [1] |

| Molecular Formula | C₂₀H₁₇N₄NaO₅S | [1] |

| Molecular Weight | 448.43 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Solubility | Soluble in water | [1] |

| Chemical Class | Double Azo Dye | [1] |

Synthesis and Purification for Research-Grade Applications

The synthesis of C.I. Acid Yellow 219 follows the classical principles of azo dye chemistry, involving diazotization and azo coupling reactions.[1][6] Achieving a research-grade purity necessitates subsequent purification steps to remove unreacted starting materials, by-products, and inorganic salts.

Synthesis Protocol

The manufacturing method for C.I. Acid Yellow 219 involves a multi-step process:

-

Diazotization of 3-Aminobenzenesulfonic Acid: 3-Aminobenzenesulfonic acid is diazotized in an aqueous medium using sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

First Coupling Reaction: The diazonium salt is then coupled with (2-Methoxyphenylamino)methanesulfonic acid.

-

Hydrolysis: The resulting intermediate undergoes hydrolysis to remove a sulfonic acid group.

-

Second Diazotization: The product from the hydrolysis step is then diazotized.

-

Second Coupling and Etherification: The newly formed diazonium salt is coupled with phenol, followed by an etherification step to yield the final C.I. Acid Yellow 219 molecule.[1]

Purification to Research Grade

For research applications, purification is critical. A common method for purifying water-soluble dyes like Acid Yellow 219 is column chromatography.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase Selection: Choose a suitable stationary phase. For polar compounds like sulfonated azo dyes, a reverse-phase silica gel (C18) can be effective.

-

Mobile Phase Selection: Develop a mobile phase system. A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), with a small amount of a modifier like formic acid to improve peak shape, is a good starting point.[7]

-

Column Packing: Pack a glass column with the selected stationary phase, ensuring a uniform and compact bed.

-

Sample Loading: Dissolve the crude Acid Yellow 219 in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

-

Elution: Begin elution with the mobile phase, gradually increasing the polarity to separate the desired compound from impurities.

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure dye.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified, research-grade C.I. Acid Yellow 219.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the research-grade dye.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of dyes.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is ideal, allowing for the simultaneous acquisition of chromatograms and UV-Vis spectra.

-

Column: A reverse-phase C18 column is commonly used for the analysis of acid dyes.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.[8]

-

Detection: Monitor the elution at the wavelength of maximum absorbance (λmax) of Acid Yellow 219.

-

Data Analysis: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax) of the dye, which is crucial for quantitative analysis and for setting the detection wavelength in HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure of the dye.[9][10] These techniques can confirm the arrangement of protons and carbon atoms in the molecule, providing definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye, confirming its chemical formula. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.[9]

Potential Research Applications (Hypothetical)

While specific research applications for C.I. Acid Yellow 219 are not currently established in the literature, its chemical nature as a sulfonated azo dye suggests several avenues for investigation.

-

Biological Staining: Acid dyes are anionic and bind to cationic components in cells and tissues, such as proteins.[11] C.I. Acid Yellow 219 could potentially be explored as a counterstain in various histological techniques, similar to other yellow acid dyes used in trichrome staining methods.[12]

-

Drug Delivery Systems: The azo bond is known to be susceptible to reduction by azoreductases present in the microaerophilic environment of the colon.[13] This property has been exploited to design colon-specific drug delivery systems, where a drug is linked to an azo compound, and its release is triggered by the cleavage of the azo bond in the target area.[13]

-

Environmental Research: Azo dyes are a significant class of environmental pollutants from textile industry wastewater. Purified C.I. Acid Yellow 219 could serve as a model compound for studying the efficacy of various remediation technologies, such as advanced oxidation processes, microbial degradation, and adsorption.

Safety and Toxicology

The toxicological properties of C.I. Acid Yellow 219 have not been extensively investigated. However, based on its Material Safety Data Sheet (MSDS) and general knowledge of azo dyes, the following precautions should be taken in a laboratory setting.[14]

Health Hazards:

-

May be harmful if swallowed, causing gastrointestinal irritation.[14]

-

May cause irritation to the eyes and respiratory tract.[14]

-

Prolonged or repeated skin contact may cause irritation in sensitive individuals.[14]

-

Some azo dyes have the potential to break down into aromatic amines, which can be hazardous.[15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If there is a risk of generating dust, an approved respirator should be worn.[14]

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

C.I. Acid Yellow 219 is an industrially significant azo dye with a well-defined chemical structure. While its application in research, particularly in the life sciences, is currently unexplored, its properties make it a candidate for investigation in areas such as biological staining and the development of novel drug delivery systems. This guide provides the foundational knowledge for researchers to purify and characterize this compound to a high standard, enabling the exploration of its potential in new scientific frontiers. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible use in a research environment.

References

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Yellow 219 | 71819-57-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]

- 8. lcms.cz [lcms.cz]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. stainsfile.com [stainsfile.com]

- 13. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cncolorchem.com [cncolorchem.com]

- 15. blog.qima.com [blog.qima.com]

Methodological & Application

Technical Application Note: Optimized Cytoplasmic Contrast using Acid Yellow 4R

Introduction & Mechanism

Acid Yellow 4R (often classified under C.I.[1] Acid Yellow 151 or structurally related to Fast Yellow/C.I. 18640 depending on the manufacturer) is a sulfonated azo dye. While less ubiquitous than Eosin Y, it offers distinct advantages in specific histological applications, particularly where high contrast against collagen (red/blue) or nuclei (black/blue) is required.

In drug development and digital pathology, Acid Yellow 4R is valued for its spectral distinctness . Unlike Eosin, which fluoresces and has a broad emission tail, Acid Yellow 4R provides a clean, transmissive yellow background that simplifies image segmentation algorithms used in automated tissue analysis.

Mechanistic Principle

Acid Yellow 4R functions as an anionic (acidic) dye . Its affinity for tissue is governed by Coulombic interactions.

-

Acidification: The staining solution is buffered to an acidic pH (typically pH 2.0–3.0).

-

Protonation: At this pH, cytoplasmic proteins (which have an isoelectric point > pH 3) become protonated (

). -

Binding: The negatively charged sulfonate groups (

) of the dye form ionic bonds with the positively charged amino groups of the tissue proteins.

Comparison: Why Acid Yellow 4R?

| Feature | Acid Yellow 4R | Eosin Y | Picric Acid |

| Color | Pure Yellow | Pink/Red | Yellow |

| Stability | High (Lightfast) | Moderate | Low (Explosive hazard) |

| Contrast | High (vs. Blue/Red) | Low (vs. Red) | High |

| Toxicity | Low/Moderate | Low | High |

Materials & Reagents

A. Fixation & Processing[4][5][6][7]

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Tissue: Paraffin-embedded animal tissue (4–5 µm thickness).[2]

B. Staining Solutions

1. Nuclear Stain: Weigert’s Iron Hematoxylin [3]

-

Why Iron Hematoxylin? Acid Yellow 4R requires an acidic environment. Standard Alum Hematoxylin (e.g., Harris) is easily decolorized by acid. Iron Hematoxylin resists acid decolorization, ensuring nuclei remain crisp black.

-

Solution A: 1% Hematoxylin in 95% Ethanol.

-

Solution B: 1.16% Ferric Chloride + 1% Hydrochloric Acid in Distilled Water.

-

Working Solution: Mix A and B (1:1) immediately before use.

-

2. Primary Stain: Acid Yellow 4R Working Solution

-

Stock Powder: Acid Yellow 4R (C.I. 18640 or commercial equivalent).

-

Solvent: 1% Acetic Acid (aqueous).[2]

-

Concentration: 1.0% (w/v).

-

Preparation: Dissolve 1.0 g of Acid Yellow 4R in 100 mL of 1% Acetic Acid. Filter before use.

-

Note: The acetic acid is critical for protonating tissue amines.

-

3. Differentiator/Rinse

-

0.5% Acetic Acid water (to remove unbound dye without stripping bound dye).

-

Isopropanol or 100% Ethanol (for dehydration).

Experimental Protocol

Phase I: Deparaffinization & Rehydration[3][4]

-

Xylene: 3 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

Distilled Water: Rinse until clear.

Phase II: Nuclear Staining[3]

-

Stain: Immerse in Weigert’s Iron Hematoxylin for 10 minutes.[3]

-

Wash: Running tap water for 10 minutes (facilitates "blueing" and removes excess iron).

-

Check: Verify nuclei are black under a microscope.

Phase III: Acid Yellow 4R Staining

-

Equilibrate: Rinse briefly in 1% Acetic Acid (30 seconds).

-

Purpose: Pre-acidifies the tissue to prevent shock and uneven staining.

-

-

Stain: Immerse in 1.0% Acid Yellow 4R Solution for 5–8 minutes.

-

Optimization: Dense tissues (muscle, heart) may require 8 mins; loose connective tissue requires 5 mins.

-

-

Differentiate: Rinse quickly in 0.5% Acetic Acid (2 dips).

-

Critical Step: Do not use tap water here; the neutral pH of tap water will de-protonate the proteins and strip the dye immediately.

-

Phase IV: Dehydration & Mounting[4]

-

Dehydrate: Rapidly pass through 95% Ethanol (30 seconds) -> 100% Ethanol (2 changes, 1 min each).

-

Caution: Acid Yellow 4R is soluble in water but less so in alcohol. Extended time in lower-grade alcohols (50-70%) can leach the stain. Move quickly to 100%.

-

-

Clear: Xylene (3 changes, 3 minutes each).

-

Mount: Synthetic resin mounting medium (e.g., DPX).

Visualization of Workflows

A. Mechanism of Action

This diagram illustrates the electrostatic binding mechanism dependent on pH.

Caption: Electrostatic interaction between sulfonated dye and protonated tissue amines.

B. Experimental Workflow

Logical flow of the wet-lab protocol.

Caption: Step-by-step workflow for Acid Yellow 4R staining.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Pale Yellow Cytoplasm | pH too high (Neutral) | Ensure dye is dissolved in 1% Acetic Acid. Do not wash with tap water after the yellow stain. |

| Nuclear Fading | Acid sensitivity of Hematoxylin | Switch from Alum Hematoxylin (Harris/Mayer) to Iron Hematoxylin (Weigert) . |

| Uneven Staining | Incomplete dewaxing | Increase Xylene time. Ensure fresh alcohols. |

| Precipitate on Slide | Dye saturation | Filter the Acid Yellow solution before every use. |

References

-

Bancroft, J. D., & Layton, C. (2019). Bancroft's Theory and Practice of Histological Techniques (8th ed.). Elsevier. (Standard reference for mechanism of acid dyes).

-

Lillie, R. D. (1977).[4] H. J. Conn's Biological Stains (9th ed.).[4] Williams & Wilkins.[4] (Definitive source on dye chemistry and C.I. numbers).

-

Kiernan, J. A. (2008). Histological and Histochemical Methods: Theory and Practice (4th ed.). Scion Publishing. (Protocols for trichromes and cytoplasmic counterstains).

-

PubChem. (n.d.). Acid Yellow 151 (Related C.I.[5] for Acid Yellow 4R).[1][2][6][7][8][9][10] National Library of Medicine. [Link]

Sources

- 1. Acid Yellow 4R-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. leprev.ilsl.br [leprev.ilsl.br]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. science.vla.gov.uk [science.vla.gov.uk]

- 8. specialchem.com [specialchem.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Rapid Electrophoretic Staining and Destaining of Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Use of Acid Yellow Dyes in Histological Staining

Abstract

This technical guide provides a comprehensive overview of the principles and practices for preparing and utilizing acid yellow dyes in histological applications. Recognizing that the designation "Acid Yellow 4R" can be ambiguous and may refer to several distinct chemical compounds, this document focuses on the foundational mechanisms of acid dye staining. To ensure scientific integrity and provide a reproducible protocol, we will use Lissamine Fast Yellow (C.I. 18965) as a practical, well-documented example of an acid yellow dye employed in histology. These notes are designed for researchers, laboratory technicians, and scientists in drug development, offering in-depth explanations, step-by-step protocols, and troubleshooting guidance.

Introduction: The Role of Acid Dyes in Histology

Histological staining is a cornerstone technique used to impart contrast to otherwise transparent tissue sections, enabling the visualization of cellular and extracellular structures under a microscope.[1] Stains are broadly categorized based on their chemical properties and binding affinities. Acid dyes are anionic, carrying a net negative charge in solution. This property dictates their binding behavior, as they are electrostatically attracted to cationic (basic) components within tissues, a characteristic known as acidophilia.[2]

The primary targets for acid dyes are proteins, which are abundant in the cytoplasm, muscle fibers, collagen, and mitochondria.[2][3] The fundamental principle relies on the electrostatic interaction between the negatively charged sulfonic acid groups (SO₃⁻) of the dye and the positively charged amino groups (NH₃⁺) on tissue proteins.[4] This interaction is highly dependent on the pH of the staining solution; an acidic environment is crucial for protonating the tissue proteins, thereby enhancing their positive charge and promoting robust dye binding.[5][6]

While "Acid Yellow 4R" is a common name, it lacks a single, universally recognized Chemical Index (C.I.) number, with various suppliers associating it with different dyes such as C.I. 13906 or C.I. 219.[7][8] To provide a validated protocol, this guide will focus on Lissamine Fast Yellow (C.I. 18965) , an acid dye with documented applications in histology, notably for staining erythrocytes and as a component in differential staining methods.[9][10] The principles and protocols described herein can be adapted as a foundational starting point for investigating other acid yellow dyes.

Physicochemical Properties & Safety Data

A thorough understanding of the dye's properties is essential for its proper preparation and safe handling. The data below corresponds to Lissamine Fast Yellow, the representative dye for our protocols.

| Property | Value | Reference |

| Common Name | Lissamine Fast Yellow | [9] |

| C.I. Number | 18965 | [9][11] |

| Synonyms | Acid Yellow 17 | [10] |

| CAS Number | 6359-98-4 | [12] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [9][12] |

| Molecular Weight | 551.29 g/mol | [9][12] |

| Appearance | Yellow/Brown Powder | [7] |

| Solubility (Water) | Readily Soluble | [9] |

| Solubility (Ethanol) | Readily Soluble | [9] |

Safety and Handling:

Acid Yellow 4R, like most acid dyes, should be handled with standard laboratory precautions. It may be harmful if swallowed and can cause skin and eye irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13]

-

Handling: Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from direct sunlight.[13]

-

Spills: In case of a spill, avoid creating dust. Absorb the powder with a non-combustible material like sand or use a suitable vacuum. Clean the area with detergent and water.[13]

The Staining Mechanism: An Electrostatic Partnership

The efficacy of Acid Yellow 4R as a histological stain is governed by fundamental electrostatic principles, enhanced by the manipulation of the solution's pH.

The Core Principle: Ion Exchange

In a typical tissue section, cytoplasmic and extracellular matrix proteins contain both acidic (carboxyl) and basic (amino) groups. The net charge on these proteins is pH-dependent. By applying the acid dye in an acidic solution (typically pH 2.5-4), the excess hydrogen ions (H⁺) protonate the amino groups on the tissue proteins, conferring a strong net positive charge (R-NH₃⁺). This positively charged tissue component then readily binds the anionic dye molecules (Dye-SO₃⁻), forming a stable salt linkage that renders the structure visible.[4][6]

Caption: Mechanism of Acid Dye Staining.

Experimental Methodologies and Protocols

The following protocols provide a validated method for preparing and using Lissamine Fast Yellow (C.I. 18965) as a representative Acid Yellow dye. These steps are designed as a robust starting point and may require optimization based on tissue type, fixation method, and desired staining intensity.

Preparation of Staining Solutions

A. Protocol: 1% (w/v) Aqueous Stock Solution

This stock solution is stable and can be stored for several months at room temperature.

Materials:

-

Lissamine Fast Yellow (C.I. 18965) powder

-

Distilled or deionized water

-

100 mL Volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh 1.0 g of Lissamine Fast Yellow powder.

-

Transfer the powder into the 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water.

-

Place the flask on a magnetic stirrer and mix until the dye is completely dissolved. Gentle warming can aid dissolution but is often not necessary.

-

Once dissolved, add distilled water to the 100 mL mark.

-

Invert the flask several times to ensure a homogenous solution.

-

Label the flask clearly with the contents, concentration, and date of preparation.

B. Protocol: 0.5% (v/v) Acidulated Working Solution

This working solution is prepared fresh before each use for optimal performance. The addition of acetic acid is critical to lower the pH and facilitate staining.[6]

Materials:

-

1% Aqueous Stock Solution of Lissamine Fast Yellow

-

Glacial Acetic Acid

-

Distilled or deionized water

-

100 mL Graduated cylinder

Procedure:

-

Pour 50 mL of the 1% stock solution into the 100 mL graduated cylinder.

-

Add 0.5 mL of glacial acetic acid to the solution.

-

Add distilled water to bring the final volume to 100 mL.

-

Transfer the solution to a beaker or flask and mix thoroughly. The solution is now ready for use.

Histological Staining Protocol: A Counterstain Application

This protocol details the use of Acid Yellow as a cytoplasmic counterstain following nuclear staining with a standard hematoxylin solution. This is a common workflow analogous to the widely used Hematoxylin and Eosin (H&E) stain.[3][15]

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on charged slides are recommended.[16]

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 2 minutes.

-

Immerse in 70% Ethanol: 1 change, 2 minutes.

-

Rinse thoroughly in running tap water.[15]

-

-

Nuclear Staining:

-

Immerse slides in a regressive hematoxylin (e.g., Harris's or Mayer's) for 5-10 minutes.

-

Rinse in running tap water until the water runs clear.

-

Differentiate slides by dipping them briefly (1-5 dips) in 1% acid alcohol (1% HCl in 70% ethanol). This step removes excess hematoxylin.

-

"Blue" the sections by washing in running tap water or a bluing agent (e.g., Scott's tap water substitute) for 5 minutes until nuclei turn a crisp blue/purple.[15]

-

Rinse in distilled water.

-

-

Counterstaining with Acid Yellow:

-

Immerse slides in the 0.5% Acidulated Working Solution for 1-3 minutes. Note: Staining time should be optimized based on tissue type and desired intensity.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate rapidly through ascending grades of ethanol:

-

95% Ethanol: 1 minute.

-

100% Ethanol: 2 changes, 1 minute each.

-

-

Clear in Xylene: 2 changes, 3 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.[15]

-

Caption: General Histological Staining Workflow.

Expected Results and Optimization

-

Nuclei: Blue to purple.

-

Cytoplasm, Muscle, Collagen: Varying shades of yellow.

-

Erythrocytes: Bright yellow.[9]

Optimization and Troubleshooting:

-

Weak Yellow Staining: Increase the staining time in the Acid Yellow working solution or ensure the solution is sufficiently acidified. Inadequate deparaffinization can also lead to patchy staining.

-

Overstaining: Decrease the staining time. Ensure the post-stain rinse is performed, but do not prolong it as this may wash out the dye.

-

Poor Nuclear-Cytoplasmic Contrast: Adjust the differentiation step after hematoxylin staining. Over-differentiation will lead to pale nuclei, while under-differentiation will result in excessive background nuclear staining that can obscure the yellow counterstain.

Conclusion

Acid Yellow 4R, represented here by Lissamine Fast Yellow (C.I. 18965), is an effective anionic dye for counterstaining cytoplasmic and extracellular components in histological sections. Its utility is rooted in the fundamental principle of electrostatic attraction, which is critically modulated by the pH of the staining solution. The protocols provided in this guide offer a validated and reproducible framework for the successful preparation of staining solutions and their application in a standard histological workflow. By understanding the chemical principles and methodological details, researchers can effectively employ this dye to achieve high-quality, high-contrast visualization of tissue architecture.

References

-

StainsFile. (n.d.). Lissamine Fast Yellow. Dyes for Histology. [Link]

-

SDFine-Chem Ltd. (n.d.). LISSAMINE FAST YELLOW (C.I. 18965) (ACID YELLOW). [Link]

-

eBay. (n.d.). Microbiological stains: Lissamine Fast Yellow 5g CI 189865 Acid Yellow 17. [Link]

-

Tiankun Chemical. (n.d.). Skyacido® Acid Yellow 4R. [Link]

-

Wikipedia. (2023). Direct Yellow 4. [Link]

-

Rupert, Gibbon & Spider, Inc. (2021). MATERIAL SAFETY DATA SHEET: Acid Dye 601 Sun Yellow. [Link]

-

UL Prospector. (n.d.). Acid Yellow 4R by SUNNY CHEMICAL CO.,LTD.[Link]

-

Research Scientific. (n.d.). Lissamine fast yellow GRG - C.I. 18965. [Link]

-

Synthesia. (n.d.). EGACID YELLOW R, CAS: -, Acid Yellow 25. [Link]

-

Emperor Industry Limited. (2014). Acid Yellow 36 Material Safety Data Sheet (MSDS). [Link]

-

Hilaris Publisher. (2023). Acid Black 1, Acid Yellow 7 and Acid Violet 17 and the Factors Which Can Affect Blood-Contaminated Fingermark Enhancement. [Link]

-

TheCell. (n.d.). Basic and Acid Dyes for Histology. [Link]

-

Wikipedia. (2024). Staining. [Link]

-

Llewellyn, B. D. (n.d.). Differential Staining With Acid Dyes. StainsFile. [Link]

-

Rahmawati, S. L., et al. (2023). Protocol of histopathology preparation. [Link]

-

University of Rochester Medical Center. (2009). Part 1 - Histology Tissue Preparation Protocols. [Link]

-

Churukian, C. J. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. University of Rochester Medical Center. [Link]

-

Yasen, A. & Pankratz, J. (2023). Histology, Staining. StatPearls [Internet]. [Link]

-

Leica Biosystems. (n.d.). An Introduction to Routine and Special Staining. [Link]

Sources

- 1. Staining - Wikipedia [en.wikipedia.org]

- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 3. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Acid Yellow 4R | 12715-61-6 [chemicalbook.com]

- 8. Acid Yellow 4R-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Microbiological stains: Lissamine Fast Yellow 5g CI 189865 Acid Yellow 17 | eBay UK [ebay.co.uk]

- 11. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 12. CAS-6359-98-4, Lissamine Fast Yellow Manufacturers, Suppliers & Exporters in India | 137285 [cdhfinechemical.com]

- 13. jerrysartarama.com [jerrysartarama.com]

- 14. emperordye.com [emperordye.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. protocols.io [protocols.io]

Application Notes: The Use of Acid-Type Azo Dyes as pH Indicators in Acidic Solutions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Acid Yellow 4R" is associated with multiple chemical entities, primarily industrial dyes such as C.I. Acid Yellow 219 and C.I. Acid Yellow 151.[1][2][3] Extensive literature review reveals their primary application in the textile and materials industry, with no substantive data supporting their use as pH indicators. This guide, therefore, focuses on the principles and applications of a representative and well-characterized acid-type azo dye, Methyl Orange, which functions as a pH indicator in acidic media. The protocols and mechanisms described herein are intended to serve as a comprehensive framework for utilizing similar azo dyes in analytical applications.

Introduction: Azo Dyes as pH-Sensitive Chromophores

Azo dyes, a class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, are widely recognized for their vibrant colors.[4] This intense coloration arises from the extended π-electron delocalization across the molecule. The electronic structure, and thus the color, of many azo dyes is sensitive to the hydrogen ion concentration (pH) of their environment.[5] This property allows them to function as effective acid-base indicators.[6]

The mechanism of color change is rooted in the protonation and deprotonation of the azo group and other functional substituents on the aromatic rings.[7] In acidic solutions, the addition of a proton to the azo linkage alters the electronic conjugation of the molecule, leading to a shift in the wavelength of maximum absorbance (λmax) and a corresponding visual color change.[7] This reversible process makes them valuable tools for determining the endpoint of acid-base titrations and for estimating the pH of solutions.[8]

Featured Azo Dye Indicator: Methyl Orange

Methyl Orange (sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulfonate) is a quintessential example of an azo dye employed as a pH indicator, particularly for titrations in acidic media.[9] Its distinct and sharp color transition in the acidic range provides a clear visual endpoint.

Physicochemical Properties

A summary of the key properties of Methyl Orange as a pH indicator is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₄N₃NaO₃S | |

| Molecular Weight | 327.33 g/mol | [10] |

| pKa | 3.47 (at 25°C) | [11] |

| pH Transition Range | 3.1 - 4.4 | [7][8] |

| Color in Acidic Solution (pH < 3.1) | Red | [7] |

| Color in Basic Solution (pH > 4.4) | Yellow | [7] |

| Color at Endpoint (pH ~3.1-4.4) | Orange | [7] |

Mechanism of Action: A Structural Perspective

The color change of Methyl Orange is a direct consequence of a change in its molecular structure upon protonation. In alkaline and neutral solutions (pH > 4.4), the indicator exists in its deprotonated, benzenoid form, which is yellow. In this form, the π-electron system is less extensively delocalized.

Upon the addition of an acid (pH < 3.1), a proton is accepted by one of the nitrogen atoms of the azo group. This leads to a tautomeric shift, forming a quinonoid structure. This new configuration results in a more extensive delocalization of the π-electrons, causing the molecule to absorb light at a different wavelength and appear red.[9]

Caption: Reversible protonation of Methyl Orange.

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) Methyl Orange Indicator Solution

This protocol details the standard procedure for preparing a 0.1% solution of Methyl Orange for use in titrations and other pH-dependent assays.

Materials:

-

Methyl Orange powder (C₁₄H₁₄N₃NaO₃S)

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Spatula

-

Beaker

-

Wash bottle

Procedure:

-

Accurately weigh 0.1 g of Methyl Orange powder using an analytical balance.[12]

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water and swirl to dissolve the powder.[13]

-

Once the Methyl Orange is substantially dissolved, add 95% ethanol to bring the volume up to the 100 mL mark.[12][13]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a labeled, sealed bottle at room temperature.

Protocol 2: Acid-Base Titration of a Strong Acid with a Strong Base using Methyl Orange

This protocol outlines the steps for performing a classic acid-base titration to determine the concentration of a hydrochloric acid (HCl) solution using a standardized sodium hydroxide (NaOH) solution and Methyl Orange as the indicator.

Materials:

-

Hydrochloric acid (HCl) solution of unknown concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

0.1% Methyl Orange indicator solution

-

50 mL Burette

-

25 mL Pipette

-

250 mL Conical flasks

-

Burette stand and clamp

-

White tile or paper

-

Distilled or deionized water

Experimental Workflow:

Caption: Workflow for acid-base titration.

Procedure:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25 mL of the unknown HCl solution into a clean conical flask.[14]

-

Add 2-3 drops of the 0.1% Methyl Orange indicator solution to the conical flask. The solution should turn red.[14]

-

Place the conical flask on a white tile or paper to easily visualize the color change.

-

Slowly add the NaOH solution from the burette to the HCl solution in the conical flask while constantly swirling the flask.

-

Continue adding the NaOH solution dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a distinct color change from red to yellow.[14] The color may briefly appear orange at the exact endpoint.

-

Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to obtain concordant results (volumes that are within 0.1 mL of each other).

-

Calculate the concentration of the HCl solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the NaOH solution.

Potential Interferences and Considerations

-

Weak Acids: Methyl Orange is not suitable for the titration of weak acids with strong bases, as the pH at the equivalence point will be in the alkaline range, well outside the indicator's transition range.[15]

-

Carbonate and Bicarbonate: The presence of carbonate or bicarbonate ions in a solution can interfere with the endpoint determination due to the formation of carbonic acid, which can affect the pH.[15]

-

Temperature: The pKa of the indicator and, consequently, its transition range can be affected by significant changes in temperature.[9]

-

Solvent Effects: The nature of the solvent can influence the indicator's properties. The protocols provided are for aqueous solutions.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Methyl Orange is a dye and can cause staining. Handle with care.

-

Consult the Safety Data Sheet (SDS) for Methyl Orange and all other chemicals used for detailed safety information.

Troubleshooting

| Issue | Possible Cause | Recommended Action |

| Indistinct or Gradual Color Change | Indicator concentration is too high or too low. | Use the recommended 2-3 drops of a 0.1% solution. |

| Titrating a weak acid or weak base. | Select an indicator with a pKa closer to the equivalence point pH. | |

| Color Fades or Changes Back | Presence of interfering substances (e.g., carbonates). | Boil the solution to remove dissolved CO₂ before titration, or use a different indicator. |

| Insufficient mixing. | Ensure constant and thorough swirling of the flask during titration. |

References

- BYJU'S. (2021, April 23). Methyl Orange.

- Pharmaguideline. (2010, September 27).

- Quora. (2019, June 7). How to prepare a methyl orange solution.

- Benchchem.

- OCTAGONCHEM. (2025, April 14). Methyl Orange: Your Comprehensive Guide!.

- Vedantu.

- Methyl Orange: Acid-Base Indicator for Scientific Applic

- PharmaPath. (2024, November 11). Preparation of Methyl Orange (0.1% w/v)

- Chrominfo. (2022, February 9).

- ACID – BASE TITR

- I.

- Wikipedia. Methyl orange.

- The Chemistry Blog. (2024, December 11).

- Acid-base Titration using Method of Double Indic

- Naimea, J., et al. (2022).

- Wikipedia. Azo dye.

- ResearchGate.

- 12715-61-6|Acid Yellow 4R.

- ChemicalBook. Acid Yellow 4R | 12715-61-6.

- Wenzhou Color Bloom New M

- COLORKEM. China Acid Yellow 219 | 71819-57-3 Manufacturer and Supplier.

- ZHEJIANG JIUZHOU CHEM CO.,LTD. Acid Yellow 4R CAS NO.12715-61-6.

- pH Indic

- Manulla, M. H., & Abbas, A. K. (2025).

- World dye variety. (2012, May 23). Acid Yellow 219.

- UNB. The Synthesis of Azo Dyes.

- Henan Alfa Chemical Co., Ltd. CAS:12715-61-6|Jòn asid 4R.

- Alfa Chemistry. CAS 71819-57-3 Acid Yellow 219.

- US EPA. C.I. Acid Yellow 219 - Substance Details - SRS.

- Qingdao Sanhuan Colorchem CO.,LTD. Acid Yellow 4R-Acid Dyes.

- 001CHEMICAL. CAS No. 12715-61-6, C.I. Acid yellow 151.

- The Science Company.

- GSP Chem. (2024, July 30). Understanding Color Indicators and Their Role in Scientific Research.

- Science Ready.

Sources

- 1. Acid Yellow 4R | 12715-61-6 [chemicalbook.com]

- 2. colorkem.com [colorkem.com]

- 3. 001chemical.com [001chemical.com]

- 4. Azo dye - Wikipedia [en.wikipedia.org]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Methyl Orange: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 8. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Methyl orange - Wikipedia [en.wikipedia.org]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. pharmapath.in [pharmapath.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. byjus.com [byjus.com]

Application Notes and Protocols: Optimizing Acid Yellow Dye Concentration for Staining

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Acid Yellow Dyes in Biological Staining

Acid dyes, a class of synthetic colorants characterized by their anionic nature, are fundamental tools in histology and cytology for visualizing various tissue and cellular components.[1] Their utility stems from their electrostatic affinity for cationic (basic) elements within biological specimens, such as the cytoplasm, muscle fibers, and collagen.[2] The term "acid" in their nomenclature refers to the acidic functional groups, typically sulfonic acid (-SO3H) or carboxylic acid (-COOH) moieties, which impart a negative charge to the dye molecule in aqueous solutions.[3] This negative charge facilitates the binding of the dye to positively charged proteins and other macromolecules in tissues, a principle that underpins many differential staining techniques.[2][4]

While a vast array of acid dyes are routinely employed in research, this guide will focus on the principles and methodologies for optimizing the concentration of acid yellow dyes for effective staining. Specifically, we will address "Acid Yellow 4R" and its analogs. It is important to note that while Acid Yellow 4R is widely used in industrial applications such as textiles and paints for its vibrant and long-lasting color, its use in biological staining protocols is not extensively documented in scientific literature.[5][6][7] Therefore, this document will provide a comprehensive framework for researchers to develop and validate a staining protocol for Acid Yellow 4R, drawing upon the established principles of similar, well-characterized acid yellow dyes.

Mechanism of Action: The Physicochemical Basis of Staining

The efficacy of staining with acid dyes is governed by several key physicochemical principles:

-

Electrostatic Interactions: The primary mechanism of action is the formation of ionic bonds between the anionic sulfonate groups of the acid dye and the cationic amino groups of proteins in the tissue.[4] This interaction is highly dependent on the pH of the staining solution.

-

pH Control: Staining with acid dyes is typically performed under acidic conditions. The low pH ensures that the amino groups on tissue proteins are protonated (NH3+), providing an abundance of positively charged sites for the anionic dye to bind.[2]

-

Dye Concentration and Purity: The concentration of the dye solution directly impacts the intensity of the stain. Insufficient concentration will result in weak staining, while excessive concentration can lead to non-specific binding and high background. The purity of the dye is also critical, as contaminants can interfere with the staining process.

-

Tissue Fixation: The method of tissue fixation is crucial as it can alter the chemical reactivity of the tissue components. Formalin fixation, a common method, cross-links proteins, which can sometimes mask the sites for dye binding.[2]

Optimizing Staining with Acid Yellow 4R: A Protocol Development Framework

Given the limited specific data for Acid Yellow 4R in biological applications, a systematic approach to protocol development is essential. The following sections provide a logical workflow for determining the optimal concentration and conditions for your specific application.

Table 1: Physicochemical Properties of Acid Yellow 4R

| Property | Value | Source |

| C.I. Name | Acid Yellow 219 | [8] |

| CAS Number | 71819-57-3 | [3] |

| Molecular Formula | C20H17N4NaO5S | [8] |

| Molecular Weight | 448.42 g/mol | [8] |

| Appearance | Orange powder | [8] |

| Solubility in Water | 90 g/L | [3] |

Experimental Workflow for Optimization

The following diagram outlines the key steps in developing and optimizing a staining protocol for a novel acid dye like Acid Yellow 4R.

Sources

- 1. macschem.us [macschem.us]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Skyacido® Acid Yellow 4R - Buy acid dyes Yellow 4R for nylon, acid dyes Yellow 4R for silk, acid dyes for wool Yellow 4R Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. topmostchemical.com [topmostchemical.com]

- 6. ulprospector.com [ulprospector.com]

- 7. specialchem.com [specialchem.com]

- 8. Acid Yellow 4R-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

"Acid Yellow 4R" compatibility with different fixatives

Application Note: Compatibility and Optimization of Acid Yellow 4R in Histological Fixation

Executive Summary

This guide details the physicochemical interactions between Acid Yellow 4R (a sulfonated anionic dye) and various tissue fixatives. While "Acid Yellow 4R" is a commercial designation often associated with C.I. Acid Yellow 151 (CAS 12715-61-6) or structurally similar azo dyes like Acid Yellow 17 (Fast Light Yellow 2G), its histological utility relies on a universal mechanism: Coulombic attraction to protonated amino groups on proteins.

The choice of fixative fundamentally alters the availability of these amino groups (

Chemical Identity & Mechanism of Action[2]

To optimize staining, one must understand the dye-tissue interface.[2][3]

-

Chemical Class: Sulfonated Azo Dye (Anionic/Acid).

-

Target Substrate: Basic amino acid residues (Lysine, Arginine, Histidine) in cytoplasm, collagen, and erythrocytes.

-

Binding Mechanism: Electrostatic (Ionic) bonding.

-

The sulfonate groups (

) on the dye bind to protonated amines ( -

Critical Dependency: This reaction is pH-dependent.[1] The pH must be below the isoelectric point (pI) of the target proteins (typically pH < 4) to ensure they carry a net positive charge.

-

Technical Note on Nomenclature: "Acid Yellow 4R" is a trade name. Verification of the Colour Index (C.I.) number is recommended.[4] This protocol applies to the Acid Yellow class (e.g., C.I. 18900, 13906) used for protein counterstaining.

Fixative Compatibility Matrix

The following table synthesizes the impact of common fixatives on Acid Yellow 4R efficacy.

| Fixative System | Interaction Type | Protein Charge Availability | Compatibility Rating | Technical Insight |

| 10% Neutral Buffered Formalin (NBF) | Cross-linking (Methylene bridges) | Reduced. Formaldehyde reacts with amino groups, reducing the net positive charge available for the dye. | High (Standard) | Excellent morphology. Staining intensity will be lower than alcohol fixation. Requires acidic staining solution (pH 2.0–3.0) to maximize protonation of remaining amines. |

| Carnoy’s / Methacarn / Ethanol | Coagulation / Precipitation | High. Does not chemically block amino groups; proteins are denatured but chemically reactive. | Moderate | Yields intense staining but causes tissue shrinkage. RBCs may be lysed (Carnoy's), removing a key target for Acid Yellow. |

| Bouin’s Solution | Cross-linking + Precipitation | Competitive. Contains Picric Acid (Acid Yellow 13), which is itself an anionic dye. | Low | Picric acid occupies the same binding sites as Acid Yellow 4R. Mandatory: Extensive washing to remove picric acid is required before staining, or the dye will fail to bind. |

| Glutaraldehyde | Extensive Cross-linking | Very Low. Forms tight cross-links, reducing tissue permeability and masking epitopes. | Very Low | Dye penetration is physically impeded. Not recommended for light microscopy staining with large molecular weight dyes. |

| Mercuric Chloride (B-5, Zenker’s) | Additive / Coagulant | Enhanced. Mercury acts as a mordant, increasing dye affinity. | High (Historical) | Produces the most brilliant trichrome stains (e.g., Lendrum’s MSB). Warning: Toxic/environmental hazard. |

Scientific Visualization: Workflow Decision Tree